

Comparative study of synthetic routes to 3,5-disubstituted-4-isoxazolecarboxylic esters.

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Compound of Interest

Compound Name: Ethyl 3-methylisoxazole-4-carboxylate

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A Comparative Guide to the Synthesis of 3,5-Disubstituted-4-Isoxazolecarboxylic Esters

For researchers and professionals in drug development and medicinal chemistry, the isoxazole scaffold is a cornerstone of molecular design. This guide provides a comparative analysis of prominent synthetic routes to 3,5-disubstituted-4-isoxazolecarboxylic esters, a class of compounds with significant potential in pharmaceutical research. We will delve into the experimental details of key methodologies, present a quantitative comparison of their performance, and offer a logical workflow for their synthesis and evaluation.

Introduction to Synthetic Strategies

The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters primarily revolves around two established strategies: the condensation of β -dicarbonyl compounds or their synthetic equivalents with hydroxylamine derivatives, and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Each approach offers distinct advantages and is suited to different starting materials and desired substitution patterns. This guide will focus on providing a clear comparison of these routes to aid in the selection of the most appropriate method for a given research objective.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from various reported syntheses of 3,5-disubstituted-4-isoxazolecarboxylic esters and their precursors. This allows for a side-by-side comparison of yields and reaction conditions.

Product	Substituent s (R ³ , R ⁵)	Synthetic Route	Starting Materials	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)	Citation
Ethyl 3-ethyl- 5-methyl- 4-isoxazolecarboxylate	Ethyl, Methyl	Condensation	Ethyl β-pyrrolidinoate, 1-Nitropropane	POCl ₃ , Triethylamine	Chloroform	0 to RT	Not Specified	68-71	[1]
Ethyl 5-methyl- 3-phenyl isoxazole-4-carboxylate	Phenyl, Methyl	Condensation	Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate, Hydroxylamine hydrochloride	Pyridine	Ethanol	RT	2	Not Specified	
Ethyl 5-amino- 3-methyl- -	Methyl, Amino	Condensation	Ethyl 2-cyano-3-ethoxybut-2-	EtONa	Ethanol	RT	24	Not Specified	[2]

isoxaz				enoate						
ole-4-				,						
carbox				Hydro						
ylate				xylami						
				ne						
				hydroc						
				hloride						
Ethyl				Ethyl						
5-				ethoxy						
methyl	Methyl	Conde		methyl	Sodiu	Not		Not	Not	
isoxaz	, H (at	nsatio		eneac	m	Specifi	-20 to	Specifi	Specifi	[3][4]
ole-4-	C3)	n		etoace	acetat	ed	10	ed	ed	
carbox				tic	e					
ylate				ester,						
				Hydro						
				xylami						
				ne						
				sulfate						
3-(4-				3-(4-						
metho				metho						
xyphe				xyphe						
nyl)-4-				nyl)-3-						
hydrog	4-	Conde		oxo	Sodiu			Overni		
en-	metho	nsatio		methyl	m	Water	RT	ght	93.5	[5]
isoxaz	xyphe	n		propio	carbon					
ol-5-	nyl, H			nate,	ate					
one				Hydro						
(precu				xylami						
rsor to				ne						
acid)				hydroc						
				hloride						
3-(3-	3-	Conde	Not	Not	Not	Not	Not	Not	75.3	[5]
pyridyl	pyridyl	nsatio	Specifi	Specifi	Specifi	Specifi	Specifi	Specifi		
) -4-	, H	n	ed	ed	ed	ed	ed	ed		
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Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Condensation of a β -Enamino Ester with a Nitroalkane

This method provides a regioselective route to 3,5-disubstituted-4-isoxazolecarboxylic esters. The following protocol is for the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.^[1]

Step 1: Synthesis of Ethyl β -pyrrolidinocrotonate

- A solution of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is prepared in a 1-L flask equipped with a Dean-Stark trap.
- The mixture is refluxed vigorously under a nitrogen atmosphere for 45 minutes, during which the theoretical amount of water (18 ml) is collected.
- The benzene is removed using a rotary evaporator to yield ethyl β -pyrrolidinocrotonate (180 g, 98%), which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

- A solution of ethyl β -pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 L of chloroform is prepared in a 5-L three-necked flask and cooled in an ice bath under a nitrogen atmosphere.
- While stirring, a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly.

- The reaction mixture is then poured into a separatory funnel and washed with cold water, followed by 6 N hydrochloric acid until the aqueous layer remains acidic.
- The chloroform layer is subsequently washed with 5% aqueous sodium hydroxide and saturated brine, then dried over anhydrous magnesium sulfate.
- After filtration and removal of the solvent, the product is distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (122–130 g, 68–71%).

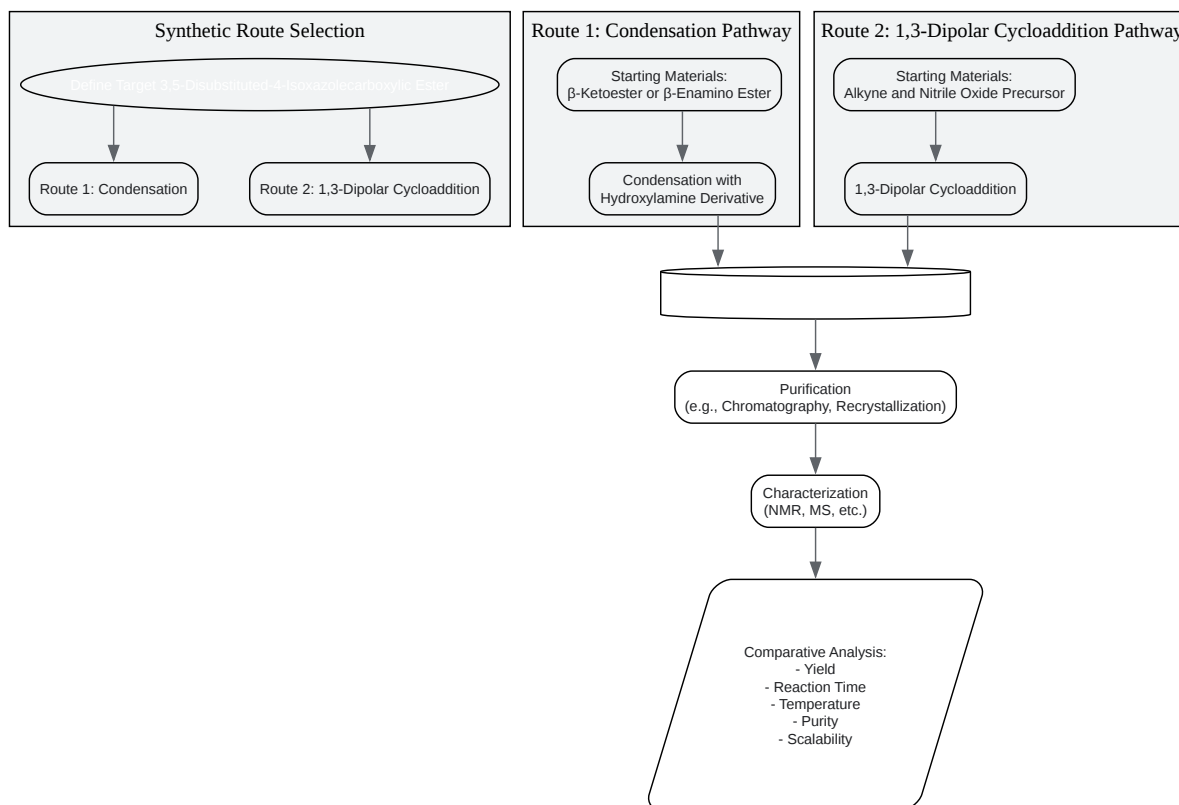
Method 2: Condensation of a β -Enamino Diketone with Hydroxylamine

This protocol outlines the regioselective synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

- Dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
- Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.
- Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Synthetic Workflow and Logic

The following diagram illustrates a generalized workflow for the synthesis and comparative evaluation of 3,5-disubstituted-4-isoxazolecarboxylic esters.



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Caption: Generalized workflow for the synthesis and comparative analysis of 3,5-disubstituted-4-isoxazolecarboxylic esters.

Discussion of Synthetic Routes

Condensation Reactions: This classical approach is versatile and often high-yielding. The use of β -enamino esters, as demonstrated in the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, provides excellent regiocontrol, which can be an issue with simpler β -dicarbonyl compounds.[1] The reaction conditions are generally mild, and the starting materials are often readily accessible. A significant advantage is the direct formation of the fully substituted isoxazole ring in a single cyclization step. However, the preparation of the substituted β -enamino ester precursor may add steps to the overall synthesis.

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[6] A key feature is the in situ generation of the often-unstable nitrile oxide from precursors like aldoximes or nitro compounds. This approach offers high versatility as a wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated. While this method is highly effective for the synthesis of 3,5-disubstituted isoxazoles, achieving the desired 4-carboxylate substitution requires the use of an appropriately substituted alkyne, which may not always be commercially available.

Conclusion

The choice between condensation and 1,3-dipolar cycloaddition routes for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the reaction. The condensation of β -enamino esters offers a reliable and regioselective method, particularly when specific substitution patterns are required. The 1,3-dipolar cycloaddition provides a highly versatile and often milder alternative, provided a suitable alkyne precursor is accessible. For any given target molecule, a preliminary investigation of both routes is recommended to determine the most efficient and practical approach. This guide provides the foundational information and experimental protocols to initiate such a comparative study.

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